![molecular formula C17H13F2N3O B7635440 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide](/img/structure/B7635440.png)
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide, also known as MIB-1, is a chemical compound that has gained attention in scientific research due to its potential application in cancer therapy. MIB-1 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
作用機序
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide inhibits Aurora kinase A by binding to its active site and preventing it from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately, cell death. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have a significant effect on cancer cells, but its effects on normal cells are still being studied. In animal models, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have low toxicity and does not cause significant side effects. However, further studies are needed to determine its long-term effects on normal cells.
実験室実験の利点と制限
One advantage of using 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide in lab experiments is its specificity for Aurora kinase A. This allows researchers to target a specific protein and study its effects on cancer cells. However, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide is still in the early stages of development and its efficacy in humans is still being studied. Additionally, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide may have limitations in treating certain types of cancer and may not be effective in all cases.
将来の方向性
There are several future directions for research on 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide. One area of study is the development of more potent and selective inhibitors of Aurora kinase A. Another area of study is the combination of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term effects of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide on normal cells and its efficacy in treating different types of cancer.
合成法
The synthesis of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-difluoro-N-(3-nitrophenyl)benzamide with 1-methylimidazole in the presence of a reducing agent. The resulting compound is then purified using column chromatography. The final product is a white crystalline solid with a purity of over 95%.
科学的研究の応用
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide works by targeting a protein called Aurora kinase A, which is involved in cell division. By inhibiting Aurora kinase A, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide prevents cancer cells from dividing and proliferating.
特性
IUPAC Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c1-22-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEUJWXWXBQTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。